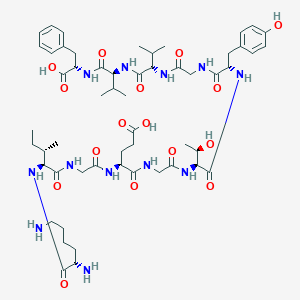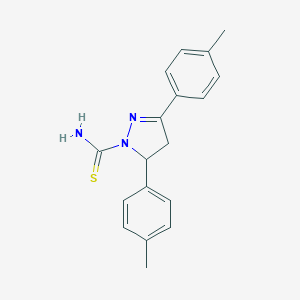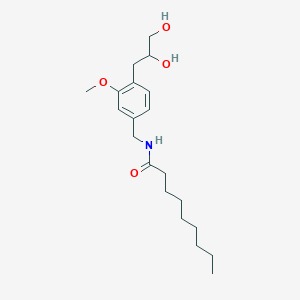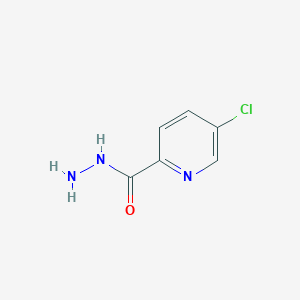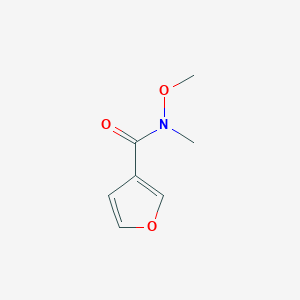
Thrombin receptor peptide sfllrnp
Overview
Description
Thrombin Receptor Peptide SFLLRNP Analysis
The this compound, derived from the thrombin receptor, plays a crucial role in platelet activation. This peptide corresponds to the new N terminus created when thrombin cleaves its receptor after Arg41, which then acts as a tethered ligand to activate the receptor . The sequence SFLLRNPNDKYEPF, also known as TRP42/55, has been identified as a potent activator of the thrombin receptor .
Synthesis Analysis
The synthesis of thrombin receptor peptides involves creating analogs with specific amino acid substitutions to determine the minimal sequence required for receptor activation. Studies have shown that the hexapeptide SFLLRN is significantly more potent than the longer parent peptide, indicating that the essential features for thrombin receptor activation are contained within these six residues . Furthermore, the introduction of photoactivatable amino acids like p-benzoylphenylalanine (Bpa) into the peptide sequence has been explored to create photoaffinity labels for the thrombin receptor .
Molecular Structure Analysis
The molecular structure of SFLLRNP is critical for its interaction with the thrombin receptor. The phenylalanine at position 2 (Phe-2) is particularly important, and its substitution with para-fluorophenylalanine has been shown to enhance the peptide's activity . However, modifications to the benzene ring of Phe-2 are structurally restricted, suggesting a face-to-edge pi-pi interaction between the ligand and the receptor .
Chemical Reactions Analysis
Chemical modifications to the SFLLRNP peptide have been investigated to improve its stability and resistance to degradation. For instance, substituting isoserine for serine in the peptide confers resistance to aminopeptidase M-induced cleavage and inactivation, which is a significant challenge when assessing dose-response relationships in the presence of plasma or serum .
Physical and Chemical Properties Analysis
The physical and chemical properties of SFLLRNP and its analogs have been studied in the context of their interactions with platelets and endothelial cells. The peptide SFLLRN induces platelet aggregation, tyrosine phosphorylation, inhibition of cAMP formation, and an increase in cytosolic Ca2+ . Additionally, the effects of thrombin and the SFLLRN peptide on proteoglycan synthesis and distribution in human endothelial cells have been compared, revealing that the peptide increases the content of proteoglycans in the medium and cell extracts .
Scientific Research Applications
Hemostasis Enhancement
Research by Qin et al. (2022) developed synthetic peptide conjugates for targeting and activating blood platelets, aiming at hemostasis applications. Their study used an engineered thrombin receptor-activating peptide (TRAP-Cys, SFLLRNPNC) attached to poly (ethylene glycol) maleimides, demonstrating that the TRAP's ability to activate platelets is retained in this conjugated form, significantly shortening the clotting time (Qin et al., 2022).
Cancer Cell Proliferation and Invasion
A study by Zhu et al. (2012) investigated the role of the thrombin receptor peptide SFLLRN in nasopharyngeal carcinoma cells. They found that this peptide could stimulate the growth of these cells in a dose-dependent manner, suggesting a link between the thrombin receptor and the invasiveness of certain cancer cells (Zhu et al., 2012).
Design of Antagonists
Ventosa-Andrés et al. (2012) focused on designing peptide-based ureas and thioureas as potential antagonists of the thrombin receptor PAR1. This approach involved a synthesis strategy targeting inhibitors of human platelet aggregation induced by the PAR1 agonist SFLLRN, highlighting the potential for therapeutic applications (Ventosa-Andrés et al., 2012).
Modulation of Thrombin Receptor Activation
Moschonas et al. (2017) explored the molecular requirements for activating the human platelet protease-activated receptor-4 by peptide analogues of its tethered-ligand. Their study on synthetic PAR-4 tethered-ligand peptide analogues revealed insights into agonistic/antagonistic potency, contributing to understanding the bioactivity profiles of these analogues (Moschonas et al., 2017).
Mechanism of Action
Target of Action
The primary target of the Thrombin receptor peptide SFLLRNP, also known as (2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid, is the thrombin receptor . The Phe-2 residue of SFLLRNP is essential for the activation of this receptor .
Mode of Action
The SFLLRNP peptide interacts with its target, the thrombin receptor, by stimulating GTPase activity in platelet and CHRF-288 membranes . The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 .
Biochemical Pathways
The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity in platelet and CHRF-288 membranes . This suggests that the peptide is involved in the regulation of G-protein signaling pathways.
Pharmacokinetics
The peptide’s ability to stimulate gtpase activity in platelet and chrf-288 membranes suggests that it can interact with its target cells effectively .
Result of Action
The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity, which is a crucial process in signal transduction . This can have various downstream effects, depending on the specific cellular context.
Action Environment
The action of SFLLRNP is influenced by the cellular environment. For instance, the peptide’s ability to stimulate GTPase activity is observed in platelet and CHRF-288 membranes . .
Biochemical Analysis
Biochemical Properties
The Thrombin receptor peptide SFLLRNP interacts with various enzymes, proteins, and other biomolecules. The functional role of Arg-5 in this peptide was examined using a series of analogs having amino acid substitutions at position 5 . The results indicated that the electrostatic interaction of the Arg-guanidino group is important for the peptide to interact with the receptor .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. For instance, treatment of cultures with this peptide mimicked the deleterious effects of thrombin on motoneurons . Furthermore, cotreatment of the cultures with inhibitors of caspase activities completely prevented the death of motoneurons induced by either thrombin or SFLLRNP .
Molecular Mechanism
The this compound exerts its effects at the molecular level through various mechanisms. The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 . This interaction enhances the biological activity of the peptide .
properties
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSIZRTNHGLSX-FLMSMKGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162944 | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145229-76-1 | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145229761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the thrombin receptor peptide SFLLRNP induce cell rounding in 1321N1 astrocytoma cells?
A1: SFLLRNP, mimicking the action of thrombin, binds to the thrombin receptor on 1321N1 astrocytoma cells. [] This binding initiates a signaling cascade that activates the small G protein Rho. [] Activated Rho then triggers downstream pathways leading to increased myosin light chain phosphorylation. [] This phosphorylation event is necessary for the cytoskeletal rearrangements that result in cell rounding. [] Interestingly, this rounding response is independent of other pathways often associated with thrombin signaling, such as those involving phosphatidylinositol 3-kinase, mitogen-activated protein kinase, or Ca2+ mobilization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






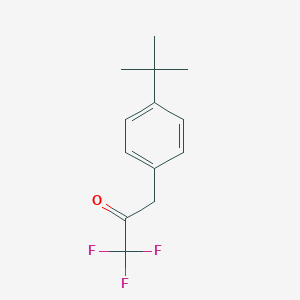

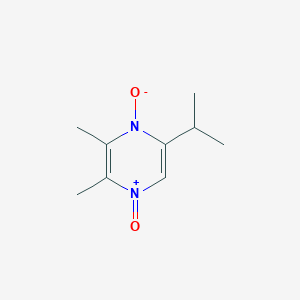
![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
